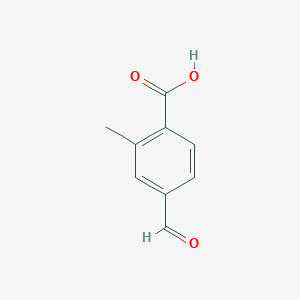

4-Formyl-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWOOOJFKXTXKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503470-23-3 | |

| Record name | 4-formyl-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Data of 4-Formyl-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive analysis of the spectral data for 4-formyl-2-methylbenzoic acid, a bifunctional aromatic compound of interest in organic synthesis and medicinal chemistry. By examining its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we can elucidate its molecular structure and confirm its identity. This document is intended to serve as a practical reference for researchers and professionals who utilize spectroscopic techniques for the characterization of organic molecules.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with a carboxylic acid group, a formyl (aldehyde) group, and a methyl group. Its chemical formula is C₉H₈O₃, and it has a molecular weight of 164.16 g/mol .[1] The strategic placement of these functional groups makes it a valuable building block in the synthesis of more complex molecules.

Molecular Structure:

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aldehyde proton, the aromatic protons, and the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |

| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet | 3H |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | 3H |

Note: Predicted chemical shifts are based on typical ranges for these functional groups.

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (10-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aldehyde Proton: The aldehyde proton is also significantly deshielded and is expected to appear as a sharp singlet between 9.5 and 10.5 ppm.

-

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region (7.5 - 8.5 ppm) due to coupling with each other. The specific chemical shifts and coupling constants will depend on the electronic effects of the substituents.

-

Methyl Protons: The three protons of the methyl group are shielded and will appear as a singlet in the upfield region (2.0 - 2.5 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound will show distinct peaks for the carboxylic acid carbon, the aldehyde carbon, the aromatic carbons, and the methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (-C OOH) | 165 - 175 |

| Aldehyde (-C HO) | 190 - 200 |

| Aromatic (Ar-C) | 120 - 150 |

| Methyl (-C H₃) | 15 - 25 |

Note: Predicted chemical shifts are based on typical ranges for these functional groups.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: The carbons of the carboxylic acid and aldehyde groups are the most deshielded and will appear at the downfield end of the spectrum. The aldehyde carbon is typically found at a higher chemical shift than the carboxylic acid carbon.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (120 - 150 ppm). The exact chemical shifts will be influenced by the electron-donating (methyl) and electron-withdrawing (formyl and carboxyl) substituents.

-

Methyl Carbon: The carbon of the methyl group is the most shielded and will appear at the upfield end of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C=O, C-H, and C=C bonds.

Table 3: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aldehyde) | 2800 - 2900 and 2700 - 2800 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=O stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

Interpretation of the FT-IR Spectrum

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is a characteristic feature of the O-H bond in a hydrogen-bonded carboxylic acid dimer.

-

C-H Stretch (Aldehyde): The aldehyde C-H stretch typically appears as two medium intensity bands, one between 2800-2900 cm⁻¹ and another, often weaker, between 2700-2800 cm⁻¹.

-

C=O Stretches: Two distinct, strong C=O stretching bands are expected. The carboxylic acid carbonyl will absorb at a slightly higher wavenumber (around 1700-1725 cm⁻¹) than the aldehyde carbonyl (around 1680-1700 cm⁻¹).

-

C=C Stretches: The aromatic ring will show several medium intensity bands in the 1450-1600 cm⁻¹ region, corresponding to C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 164.16), the mass spectrum is expected to show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment Ion | Interpretation |

| 164 | [M]⁺ | Molecular Ion |

| 147 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 135 | [M - CHO]⁺ | Loss of the formyl group |

| 119 | [M - COOH]⁺ | Loss of the carboxyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The peak at m/z 164 corresponds to the intact molecule with one electron removed.

-

Key Fragmentations: Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). For aromatic aldehydes, the loss of the formyl group (M-29) is a characteristic fragmentation. The presence of a methyl group on the benzene ring can lead to the formation of a stable tropylium ion at m/z 91.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Dissolution: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Homogenization: Gently shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity by shimming the sample.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Sample Preparation for FT-IR Spectroscopy (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry Analysis (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons to generate the molecular ion and fragment ions.

-

Analysis: Separate the ions based on their mass-to-charge ratio (m/z) and detect them to generate the mass spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a detailed understanding of the chemical environment of each atom within the molecule. This guide serves as a foundational resource for the spectral interpretation of this compound and similar substituted aromatic systems, aiding researchers in their synthetic and analytical endeavors.

References

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the NMR Analysis of 4-Formyl-2-methylbenzoic Acid

This guide provides a comprehensive, in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar small molecules. We will move beyond simple data reporting to explore the causal relationships behind spectral features, grounding our analysis in established principles of magnetic resonance.

Foundational Principles: Understanding the ¹H NMR Spectrum of this compound

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It works by probing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). The local electronic environment surrounding each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ) for each distinct nucleus in the molecule.

For this compound, we can predict the ¹H NMR spectrum by considering its key structural features: a carboxylic acid group (-COOH), a formyl group (-CHO), and a methyl group (-CH₃) attached to a benzene ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in determining the chemical shifts of the protons.

-

Electron-Withdrawing Groups (EWGs): The formyl and carboxylic acid groups are strong EWGs. They pull electron density away from the aromatic ring, "deshielding" the nearby protons. This deshielding effect causes the protons to experience a stronger effective magnetic field, and thus they resonate at a higher frequency, resulting in a larger chemical shift (downfield shift).

-

Electron-Donating Groups (EDGs): The methyl group is a weak EDG. It donates electron density to the aromatic ring, "shielding" the nearby protons. This shielding effect causes the protons to experience a weaker effective magnetic field, leading to a lower resonance frequency and a smaller chemical shift (upfield shift).

Predicted ¹H NMR Spectral Analysis

Based on these principles, we can predict the chemical shifts, multiplicities, and integrations for each unique proton in this compound. The analysis is typically performed using a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts, particularly for exchangeable protons like the one in the carboxylic acid group.

Below is a table summarizing the predicted ¹H NMR data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | 1H | The aldehyde proton is strongly deshielded by the adjacent carbonyl group, placing it significantly downfield. |

| Aromatic (H-3) | ~8.1 | Doublet | 1H | This proton is ortho to the electron-withdrawing formyl group, leading to a downfield shift. It is coupled to H-5. |

| Aromatic (H-5) | ~7.9 | Doublet of doublets | 1H | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| Aromatic (H-6) | ~7.5 | Doublet | 1H | This proton is ortho to the electron-donating methyl group, shifting it slightly upfield compared to the other aromatic protons. It is coupled to H-5. |

| Methyl (-CH₃) | ~2.7 | Singlet | 3H | The methyl protons are attached to the aromatic ring and appear as a singlet. |

Experimental Protocol for NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol outlines a self-validating system for preparing a high-quality sample of this compound for ¹H NMR analysis.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

Filter (e.g., glass wool or a small piece of cotton)

Step-by-Step Methodology:

-

Weigh the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help to sharpen the -COOH peak.

-

Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If the sample does not fully dissolve, gentle warming or sonication may be applied.

-

Transfer to NMR Tube: Using a pipette with a filter at the tip (to remove any particulate matter), carefully transfer the solution to a clean NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer.

Visualization of the Molecular Structure and Workflow

To better understand the relationships between the different protons in the molecule, a diagram illustrating the structure of this compound is provided below.

An In-depth Technical Guide to the Mass Spectrum of 4-Formyl-2-methylbenzoic acid

This guide provides a comprehensive analysis of the mass spectrum of 4-formyl-2-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its fragmentation, propose a detailed fragmentation pathway, and outline a robust experimental protocol for acquiring a high-quality mass spectrum.

Introduction: The Analytical Significance of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[1][2] By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting charged particles, we can gain profound insights into its chemical makeup.[2][3] For a molecule like this compound, which possesses multiple functional groups, mass spectrometry offers a detailed fingerprint of its structure through characteristic fragmentation patterns.[4]

Chemical Profile of this compound

A thorough understanding of the analyte is paramount before delving into its mass spectrum.

| Property | Value | Source |

| Molecular Formula | C9H8O3 | [5] |

| Molecular Weight | 164.16 g/mol | [5] |

| Exact Mass | 164.047344113 Da | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 503470-23-3 | [5][6] |

Predicted Mass Spectrum and Fragmentation Pathway

Upon electron impact, the molecule will lose an electron to form a molecular ion (M•+), which will be observed at an m/z corresponding to its molecular weight. Due to the presence of a stable aromatic ring, the molecular ion peak for this compound is expected to be reasonably intense.[4]

The energetically unstable molecular ion will then undergo fragmentation.[10][11] The primary fragmentation pathways are dictated by the functional groups present: the carboxylic acid, the aldehyde, and the methyl group on the benzene ring.

Key Predicted Fragmentation Pathways:

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (mass = 17 u).[9][12] This will produce a stable acylium ion.

-

Loss of a Formyl Radical (•CHO): The aldehyde group can undergo cleavage of the C-CHO bond, leading to the loss of a formyl radical (mass = 29 u).[4]

-

Loss of Water (H₂O): Intramolecular rearrangement can lead to the elimination of a neutral water molecule (mass = 18 u), particularly if the functional groups are in proximity to facilitate such a reaction.

-

Loss of Carbon Monoxide (CO): The formyl group can lose a neutral CO molecule (mass = 28 u).

-

Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (mass = 15 u).

Proposed Fragmentation Diagram

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol for Mass Spectrum Acquisition

To obtain a high-quality mass spectrum of this compound, a meticulous experimental approach is crucial. The following protocol outlines the key steps for analysis using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

I. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure good solubility and compatibility with the GC system.

-

Concentration: Prepare a solution with a concentration of approximately 100 µg/mL. This concentration may need to be optimized to avoid overloading the detector.[1]

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC column.

II. Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS analysis. Optimization may be necessary based on the specific instrument and column used.[13]

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of organic molecules. |

| Injection Volume | 1 µL | A typical injection volume to achieve good peak shape and sensitivity. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Carrier Gas | Helium | An inert gas that provides good chromatographic resolution. |

| Oven Program | Initial temp: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to ensure good separation. |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces rich fragmentation patterns for structural elucidation.[1] |

| Electron Energy | 70 eV | The standard electron energy for EI-MS, which allows for comparison with library spectra.[1] |

| Mass Range | m/z 40-400 | A range that will encompass the molecular ion and expected fragments. |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temp. | 150 °C | Maintains stable performance of the mass analyzer. |

III. Data Acquisition and Analysis Workflow

Caption: A streamlined workflow for the acquisition and analysis of the mass spectrum of this compound.

Interpretation of the Mass Spectrum: A Self-Validating System

A robust interpretation of the mass spectrum relies on a self-validating system where multiple pieces of evidence converge to support the proposed structure.

-

The Molecular Ion Peak: The presence of a peak at m/z 164 would strongly indicate the correct molecular weight. The "nitrogen rule" (an odd molecular weight often suggests an odd number of nitrogen atoms) would be consistent with the proposed formula (C9H8O3), which has an even molecular weight and no nitrogen.

-

Isotopic Peaks: The M+1 peak, arising from the natural abundance of ¹³C, should have an intensity of approximately 9.9% of the M•+ peak (9 carbons x 1.1%). This can help confirm the number of carbon atoms in the molecule.

-

Characteristic Fragment Ions: The observation of peaks at m/z 147 ([M-OH]⁺), 135 ([M-CHO]⁺), and other predicted fragments would provide strong evidence for the presence of the carboxylic acid and aldehyde functional groups. The relative intensities of these peaks will depend on the stability of the resulting fragment ions.[10][11]

-

Comparison with Related Compounds: The fragmentation pattern can be compared to the known mass spectra of similar molecules, such as 4-formylbenzoic acid and 2-methylbenzoic acid, to identify common fragmentation pathways.[14]

Conclusion

This in-depth guide provides a comprehensive framework for understanding and acquiring the mass spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently identify and characterize this molecule. The principles and methodologies outlined here are broadly applicable to the analysis of a wide range of small organic molecules, underscoring the power and versatility of mass spectrometry in modern scientific research.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. zefsci.com [zefsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C9H8O3 | CID 20774871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 503470-23-3|this compound|BLD Pharm [bldpharm.com]

- 7. Electron ionization mass spectral fragmentation of C19 isoprenoid aldehydes and carboxylic acid methyl and trimethylsilyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. rsc.org [rsc.org]

- 14. Benzoic acid, 4-formyl- [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure of 4-Formyl-2-methylbenzoic acid

This guide provides a comprehensive technical overview of the crystal structure of 4-Formyl-2-methylbenzoic acid, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, crystallization, detailed crystallographic analysis, and the supramolecular architecture governed by intermolecular forces, contextualizing its structural features with potential applications in the pharmaceutical sciences.

Introduction: The Significance of Structural Insight

This compound belongs to a class of substituted benzoic acids, which are pivotal scaffolds in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, an aldehyde (formyl group), and a methyl group—on a benzene ring imparts a unique combination of reactivity, steric, and electronic properties. Understanding the precise three-dimensional arrangement of these groups in the solid state through single-crystal X-ray diffraction is paramount. This knowledge allows us to predict and comprehend the molecule's physical properties, such as solubility and melting point, and more importantly, how it will interact with biological targets or form multi-component crystalline systems like co-crystals.

The crystal structure reveals the preferred conformation of the molecule and the intricate network of non-covalent interactions, such as hydrogen bonds and π-stacking, that dictate the crystal packing. For drug development professionals, this information is invaluable for structure-based drug design, polymorph screening, and the rational design of new active pharmaceutical ingredients (APIs).

Synthesis and Crystallization: From Molecule to Single Crystal

A robust and reproducible method for synthesizing and crystallizing this compound is essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established synthetic methodologies for related aromatic carboxylic acids and the specific crystallization procedure reported for the title compound.

Proposed Synthesis Protocol

While the seminal crystallographic study utilized a commercially sourced compound, a plausible and efficient laboratory synthesis can be proposed starting from commercially available 4-bromo-2-methylbenzoic acid. This multi-step synthesis leverages well-understood organometallic and oxidation reactions.

Workflow for the Synthesis of this compound:

Caption: Proposed synthetic route to this compound.

Step-by-Step Methodology:

-

Esterification: 4-Bromo-2-methylbenzoic acid is first protected as its methyl ester to prevent side reactions with the carboxylic acid group. The acid is refluxed in methanol with a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude methyl 4-bromo-2-methylbenzoate is purified.

-

Formylation: The formyl group is introduced via a palladium-catalyzed carbonylation reaction. The methyl 4-bromo-2-methylbenzoate is subjected to a carbon monoxide and hydrogen atmosphere in the presence of a palladium catalyst and a suitable ligand. Alternatively, other formylating agents can be employed. This step yields methyl 4-formyl-2-methylbenzoate.

-

Hydrolysis: The final step is the deprotection of the carboxylic acid. The methyl ester is hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The product is then filtered, washed with cold water, and dried.

Causality: The esterification step is crucial as the free carboxylic acid can interfere with many palladium-catalyzed cross-coupling reactions. Hydrolysis is a standard and high-yielding method for converting esters back to carboxylic acids.

Single Crystal Growth Protocol

The definitive crystal structure of this compound was elucidated from a single crystal grown by slow evaporation.[1] This method is widely used due to its simplicity and effectiveness for many organic compounds.

Experimental Workflow for Crystallization:

Caption: Workflow for growing single crystals via slow evaporation.

Step-by-Step Methodology:

-

Solution Preparation: A saturated solution of this compound is prepared by dissolving the purified compound in a minimal amount of hot ethanol.

-

Slow Evaporation: The solution is loosely covered (e.g., with parafilm containing a few pinholes) to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow. The slow rate of evaporation is key to obtaining larger, well-defined single crystals.

-

Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Trustworthiness: This protocol is self-validating as the quality of the resulting crystals directly determines their suitability for X-ray diffraction. The appearance of well-formed, transparent crystals with sharp edges is a positive indicator. The definitive test is the quality of the diffraction pattern obtained.

Crystallographic and Structural Analysis

The crystal structure of this compound was determined by Betz and Gerber and reported in Acta Crystallographica Section E: Structure Reports Online in 2012.[1]

Crystal Data and Structure Refinement

The key crystallographic parameters are summarized in the table below. This data provides the fundamental description of the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₉H₈O₃ |

| Formula Weight | 164.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.166 (3) |

| b (Å) | 3.8692 (8) |

| c (Å) | 15.013 (3) |

| β (°) | 99.34 (3) |

| Volume (ų) | 754.2 (3) |

| Z | 4 |

| Temperature (K) | 173 |

Molecular Conformation and Intermolecular Interactions

In the crystalline state, the non-hydrogen atoms of the this compound molecule are essentially coplanar. The most significant feature of the crystal packing is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.

Key Intermolecular Interactions:

-

O—H···O Hydrogen Bonds: The classic carboxylic acid dimer is formed via strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring, centrosymmetrically related molecule. This interaction is the primary driving force for the crystal packing.

-

C—H···O Interactions: In addition to the strong hydrogen bonds, weaker C—H···O interactions are observed involving the formyl group. The aldehyde C-H group acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of an adjacent dimer, linking the dimers into chains.

The interplay of these interactions results in a robust three-dimensional supramolecular architecture.

References

An In-depth Technical Guide to GSK1016790A: A Potent TRPV4 Channel Agonist

A Note on Chemical Identification: The CAS number provided in the query, 503470-23-3, corresponds to the chemical compound 4-Formyl-2-methylbenzoic acid[1][2][3][4], a building block in organic synthesis. However, the detailed requirements for an in-depth technical guide on its properties, mechanism of action, and applications in research strongly indicate an interest in the well-characterized pharmacological tool, GSK1016790A . The correct CAS number for GSK1016790A is 942206-85-1 [5][6][7][8]. This guide will focus on the extensive properties and applications of GSK1016790A to align with the scientific intent of the request.

Introduction: Unveiling the Potential of a Selective TRPV4 Agonist

GSK1016790A has emerged as a cornerstone pharmacological tool for researchers investigating the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[9] As a potent and highly selective agonist, it provides a reliable method for activating TRPV4 channels to explore their diverse physiological and pathophysiological roles.[6][10] TRPV4 is a non-selective cation channel, permeable to Ca²⁺, and is implicated in a wide array of functions, including mechanosensation, osmoregulation, temperature sensing, and vascular tone regulation.[11][12][13] This guide offers a comprehensive overview of GSK1016790A, from its fundamental properties to detailed experimental protocols, designed for researchers in drug development and life sciences.

Core Properties of GSK1016790A

A solid understanding of the physicochemical properties of GSK1016790A is paramount for its effective use in experimental settings. This compound is a crystalline solid and should be handled with appropriate laboratory precautions.[5]

| Property | Data | Source(s) |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-benzo[b]thiophene-2-carboxamide | [5] |

| Synonyms | GSK101 | [5][8] |

| CAS Number | 942206-85-1 | [5][6][7][8] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [5][7][8][14] |

| Molecular Weight | 655.61 g/mol | [5][7][8][14] |

| Appearance | White to off-white solid | [15] |

| Purity | ≥98% (HPLC) | [5][15] |

| Storage | Store powder at -20°C for up to 3-4 years. Store solutions in solvent at -80°C for up to 1 year. | [5][7][8][14] |

Solubility Profile

Proper solubilization is critical for experimental success. GSK1016790A is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[5] For most in vitro cell-based assays, a concentrated stock solution in anhydrous DMSO is recommended.[5][14]

| Solvent | Solubility | Recommendations | Source(s) |

| DMSO | ≥ 15-100 mg/mL (approx. 23-152 mM) | Prepare fresh stock solutions. Moisture can reduce solubility. | [5][7][8][14] |

| Ethanol | ~10-58 mg/mL (approx. 15-88 mM) | Sonication may be required to aid dissolution. | [5][7] |

| Dimethyl Formamide (DMF) | ~15 mg/mL | Purge with an inert gas. | [5] |

| Aqueous Buffers | Sparingly soluble (<1 mg/mL) | For aqueous solutions, first dissolve in DMSO, then dilute with buffer. Do not store for more than one day. | [5][7] |

Mechanism of Action and Signaling Pathways

GSK1016790A functions as a potent and selective agonist of the TRPV4 ion channel.[6][16][17] Its binding to the channel induces a conformational change, leading to channel opening and a subsequent influx of cations, most notably Ca²⁺.[6][7][14] This influx of calcium acts as a crucial second messenger, initiating a cascade of downstream signaling events.

The activation of TRPV4 by GSK1016790A has been demonstrated across numerous cell types, including human embryonic kidney (HEK) cells engineered to express TRPV4, endothelial cells, and smooth muscle cells.[7][9][14] The potency of GSK1016790A is noteworthy, with EC₅₀ values in the low nanomolar range, making it significantly more potent than older agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[9][14][18][19]

Key Signaling Cascades Activated by GSK1016790A

The initial Ca²⁺ influx triggers several critical signaling pathways:

-

Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, the rise in intracellular Ca²⁺ stimulates the phosphorylation and activation of eNOS.[11][12] This leads to the production of nitric oxide (NO), a key signaling molecule involved in vasodilation.

-

AMP-Activated Protein Kinase (AMPK) Pathway: GSK1016790A has been shown to induce the phosphorylation of AMPK, a central regulator of cellular energy homeostasis, which can also contribute to eNOS activation.[11][12]

-

PI3K/PKC and RhoA Signaling: The trafficking and membrane expression of the TRPV4 channel itself are regulated by GSK1016790A stimulation. This process involves the PI3K, PKC, and RhoA signaling pathways, which control the endocytosis and recycling of the channel.[13][16][17]

Figure 1: Simplified signaling pathway of GSK1016790A-mediated TRPV4 activation.

Experimental Applications and Protocols

In Vitro Studies

GSK1016790A is extensively used in cell-based assays to probe TRPV4 function. A primary application is measuring intracellular calcium changes following channel activation.

Table: In Vitro Potency of GSK1016790A

| Cell Type | Assay | EC₅₀ Value | Source(s) |

| Human TRPV4-expressing HEK cells | Ca²⁺ Influx | 2.1 nM | [6][7][14][18] |

| Mouse TRPV4-expressing HEK cells | Ca²⁺ Influx | 18 nM | [6][7][14][18] |

| HeLa-TRPV4 cells | Ca²⁺ Influx | 3.3 nM | [9][20] |

| Choroid Plexus Epithelial Cells | Ca²⁺ Influx | 34 nM | [7][14] |

| Primary Human Endothelial Cells | Ca²⁺ Event Frequency | 26.9 nM | [21] |

| HEK293 cells (cytoplasmic aggregation) | BRET Assay | 31 nM | [16][17] |

Protocol: In Vitro Calcium Influx Assay using Fura-2 AM

This protocol describes a standard method for measuring GSK1016790A-induced calcium influx in adherent cells (e.g., HEK293-TRPV4 or HUVECs).

Objective: To quantify the dose-dependent increase in intracellular calcium ([Ca²⁺]i) following stimulation with GSK1016790A.

Materials:

-

Cells expressing TRPV4 channels

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with 2mM CaCl₂

-

Fura-2 AM fluorescent dye

-

Pluronic F-127

-

GSK1016790A stock solution (e.g., 10 mM in anhydrous DMSO)

-

TRPV4 antagonist (e.g., HC-067047) for control experiments

-

Fluorescence microplate reader or microscope capable of ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

-

Cell Plating: Seed cells onto a 96-well, black-walled, clear-bottom plate at a density that ensures a confluent monolayer on the day of the experiment. Culture overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. For example, mix 1 µL of 1 mM Fura-2 AM with 1 µL of 20% Pluronic F-127 in 1 mL of HBSS.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fura-2 AM loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Washing: Aspirate the loading solution and wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

-

Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (F340/F380) for 2-5 minutes to establish a stable baseline.[9]

-

Compound Addition:

-

Prepare serial dilutions of GSK1016790A in HBSS from the DMSO stock. Ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.

-

Add the desired concentration of GSK1016790A to the wells.

-

-

Data Acquisition: Immediately after compound addition, continuously record the fluorescence ratio for 10-30 minutes. A rapid increase in the F340/F380 ratio indicates Ca²⁺ influx.[9]

-

Data Analysis:

Figure 2: Workflow for an in vitro calcium influx assay using GSK1016790A.

In Vivo Studies

GSK1016790A is a valuable tool for investigating the systemic and organ-specific roles of TRPV4 in living organisms. It has been used in various animal models, primarily rodents, to study cardiovascular function, vascular permeability, and neurological conditions.[14][22]

Key In Vivo Effects:

-

Cardiovascular: Intravenous administration can cause marked decreases in systemic and pulmonary vascular resistance, leading to vasodilation.[14][22] However, systemic activation can also lead to endothelial failure and circulatory collapse at higher doses.[14][22]

-

Neurological: In a mouse model of intracerebral hemorrhage, administration of GSK1016790A was shown to attenuate neurological and motor deficits.

-

Anti-inflammatory: The compound can inhibit monocyte adhesion to endothelial cells and has been shown to reduce atherosclerotic plaque formation in ApoE deficient mice.[11][12]

Table: Examples of In Vivo Dosing and Effects

| Animal Model | Administration | Dosage | Observed Effect | Source(s) |

| Sprague-Dawley Rats | Intravenous (i.v.) | 2-12 µg/kg | Dose-dependent decrease in systemic vascular resistance; vasodilation. | [14][22] |

| Mice | Intraperitoneal (i.p.) | 0.001-0.1 mg/kg | Inhibitory effect on whole gut transit time. | [6] |

| ApoE Deficient Mice | Oral Gavage | 0.05 mg/kg/day | Reduced atherosclerotic plaque formation. | [11] |

| ICH Model Mice | Intraperitoneal (i.p.) | 0.1 mg/kg | Attenuated neurological and motor deficits. |

Protocol: In Vivo Assessment of Cardiovascular Effects in Rats

Objective: To measure the hemodynamic response to intravenous administration of GSK1016790A.

Materials:

-

Anesthetized, ventilated Sprague-Dawley rats

-

Catheters for arterial and venous access

-

Pressure transducers and data acquisition system (e.g., Biopac)

-

GSK1016790A

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[7]

Procedure:

-

Animal Preparation: Anesthetize the rat and insert catheters into the femoral artery (for blood pressure monitoring) and jugular vein (for drug administration).

-

Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record systemic arterial pressure.[22]

-

Stabilization: Allow the animal to stabilize for a period of 20-30 minutes until a steady baseline blood pressure is achieved.

-

Drug Preparation: Prepare fresh dilutions of GSK1016790A in the vehicle solution immediately before use.[7]

-

Administration: Administer a bolus intravenous injection of the vehicle control and record any change in blood pressure. Once the pressure returns to baseline, administer GSK1016790A at the desired dose (e.g., starting at 2 µg/kg).[14][22]

-

Data Acquisition: Record the changes in systemic arterial pressure, pulmonary arterial pressure, and cardiac output following the injection.[22]

-

Dose-Response: Administer increasing doses of GSK1016790A to construct a dose-response relationship, allowing for recovery to baseline between doses.[22]

-

Data Analysis: Quantify the maximum decrease in mean arterial pressure from baseline for each dose and plot the results.

Concluding Remarks

GSK1016790A is an indispensable research tool that has significantly advanced our understanding of TRPV4 biology. Its high potency and selectivity allow for precise activation of the channel in a wide range of experimental paradigms, from single-cell calcium imaging to complex in vivo models of disease. By understanding its properties and employing validated protocols, researchers can continue to elucidate the multifaceted roles of TRPV4 in health and disease, paving the way for potential therapeutic innovations.

References

- 1. This compound | 503470-23-3 [sigmaaldrich.com]

- 2. 503470-23-3 | MFCD20646141 | this compound [aaronchem.com]

- 3. 503470-23-3 | this compound - AiFChem [aifchem.com]

- 4. This compound | 503470-23-3 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. GSK1016790A = 98 HPLC 942206-85-1 [sigmaaldrich.com]

- 16. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 17. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GSK1016790A - Creative Enzymes [creative-enzymes.com]

- 20. researchgate.net [researchgate.net]

- 21. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Formyl-2-methylbenzoic Acid: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2-methylbenzoic acid is a bifunctional aromatic compound of increasing interest in synthetic chemistry and drug discovery. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a substituted benzene ring, presents a unique and complex solubility profile. This guide provides a comprehensive analysis of the theoretical principles governing its solubility in common organic solvents. We delve into the molecular interactions—hydrogen bonding, polarity, and hydrophobic effects—that dictate its behavior. In the absence of extensive published quantitative data, this document provides a framework for predicting solubility and presents a detailed, self-validating experimental protocol for its precise determination. This guide is intended to equip researchers with the foundational knowledge and practical methodology required to effectively utilize this compound in various solvent systems.

Introduction to this compound

This compound (C₉H₈O₃) is an organic compound characterized by a benzoic acid core substituted with a methyl group at position 2 and a formyl (aldehyde) group at position 4.[1] This trifecta of functional groups—a hydrogen bond donor/acceptor (carboxylic acid), a hydrogen bond acceptor (aldehyde), and a hydrophobic moiety (methyl-substituted aromatic ring)—results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Key Molecular Features:

-

Molecular Formula: C₉H₈O₃[1]

-

Molecular Weight: 164.16 g/mol [1]

-

Functional Groups: Carboxylic Acid (-COOH), Aldehyde (-CHO), Methyl Group (-CH₃), Aromatic Ring.

Understanding the solubility of this compound is paramount for its application in reaction chemistry, purification processes like crystallization, and formulation development in the pharmaceutical industry.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[2][3] The overall balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules determines the extent of dissolution. For this compound, the key interactions are:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong intermolecular hydrogen bonds, leading to the formation of stable cyclic dimers, particularly in non-polar, aprotic solvents.[4][5] This dimerization can decrease solubility as it requires significant energy to break the solute-solute interactions. The aldehyde's carbonyl oxygen also acts as a hydrogen bond acceptor.[6]

-

Polarity: The presence of two oxygen-containing functional groups imparts significant polarity to the molecule. This polarity facilitates dissolution in polar solvents.

-

Hydrophobicity: The benzene ring and the methyl group constitute a non-polar, hydrophobic region.[4] This part of the molecule interacts favorably with non-polar solvents through van der Waals forces but can limit solubility in highly polar solvents like water.[4][7]

-

Acidity: As a carboxylic acid, the compound can deprotonate in the presence of a base to form a highly polar carboxylate salt.[8] This dramatically increases its solubility in aqueous basic solutions.

The interplay of these factors dictates the compound's solubility across different solvent classes.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles, we can predict the relative solubility of this compound in various classes of organic solvents. The following table serves as a practical guide for solvent selection.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water (cold) | Polar Protic | Low | The large hydrophobic aromatic ring counteracts the polarity of the functional groups, limiting solubility. Benzoic acid itself has low solubility in cold water.[4][7] |

| Methanol / Ethanol | Polar Protic | High | The alcohol's hydroxyl group can effectively form hydrogen bonds with both the carboxylic acid and aldehyde groups, while its alkyl chain interacts with the hydrophobic part of the solute.[4][9] |

| Acetone | Polar Aprotic | High | A strong hydrogen bond acceptor that can interact with the carboxylic acid proton. Its polarity effectively solvates the molecule. Benzoic acid shows good solubility in acetone.[10] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | A good hydrogen bond acceptor and moderately polar solvent. Benzaldehyde is highly soluble in ethyl acetate.[3] |

| Dichloromethane (DCM) | Chlorinated | Moderate | Moderately polar and can solvate the aromatic ring, but lacks strong hydrogen bonding capability.[11] |

| Toluene | Non-Polar Aromatic | Low to Moderate | Can interact with the solute's aromatic ring via π-stacking, but is poor at solvating the polar carboxylic acid and aldehyde groups. Dimerization of the acid is likely.[4] |

| Hexane | Non-Polar Aliphatic | Very Low | Lacks the polarity and hydrogen bonding ability to overcome the strong solute-solute interactions (dimerization) of the carboxylic acid.[4][5] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative data, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a solvent.[9][10]

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps (e.g., 20 mL)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Pre-weighed glass vials for collecting filtrate

-

Drying oven or vacuum desiccator

4.2. Safety Precautions

-

Consult the Safety Data Sheet (SDS) before handling this compound and all solvents.[12][13]

-

This compound may cause skin, eye, and respiratory irritation.[1][13]

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

4.3. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent (e.g., 5 mL). An excess is crucial to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Constant agitation is necessary.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully draw a known volume of the clear supernatant into a syringe. Immediately attach a 0.45 µm syringe filter and dispense the filtrate into a pre-weighed (tared) glass vial. This step is critical to remove any undissolved microcrystals. Record the exact volume or mass of the filtrate collected.

-

Solvent Evaporation: Place the vial with the filtrate in a drying oven at a moderate temperature (e.g., 50-60 °C) or under vacuum until the solvent has completely evaporated and a constant weight of the dried solid is achieved.

-

Quantification: Weigh the vial containing the dried solute. The mass of the dissolved this compound is the final weight minus the initial tare weight of the vial.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100g solvent, or mol/L).

-

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of filtrate collected (mL)

-

-

Replication: Perform the experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure. While its polar functional groups favor dissolution in polar solvents like alcohols and acetone, its hydrophobic aromatic core limits solubility in non-polar media. This guide provides a robust theoretical framework for predicting its behavior and a detailed, practical protocol for its accurate experimental determination. For researchers and drug developers, a thorough understanding of these principles and methodologies is essential for optimizing reaction conditions, designing effective purification strategies, and developing viable formulations.

References

- 1. This compound | C9H8O3 | CID 20774871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. organicmystery.com [organicmystery.com]

- 6. srkmbbicollege.in [srkmbbicollege.in]

- 7. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. insights.sent2promo.com [insights.sent2promo.com]

- 10. researchgate.net [researchgate.net]

- 11. Chlorinated Solvents - Enviro Wiki [enviro.wiki]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to 4-Formyl-2-methylbenzoic Acid: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methylbenzoic acid, a bifunctional aromatic compound, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring both a reactive aldehyde (formyl) group and a carboxylic acid moiety on a substituted benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, and a representative synthetic protocol, offering valuable insights for its application in research and drug development.

Molecular Structure and Identification

This compound possesses the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2] Its structure is characterized by a benzoic acid core with a methyl group at the 2-position and a formyl group at the 4-position.

Systematic Identification:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | --INVALID-LINK--[1][2] |

| Molecular Weight | 164.16 g/mol | --INVALID-LINK--[1][2] |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents like dimethylformamide (DMF). Solubility in water is expected to be low but influenced by pH.[3] | --INVALID-LINK--[3] |

| pKa | Not available |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its aldehyde and carboxylic acid functional groups.

Reactivity Profile

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

-

Oxidation: Can be oxidized to the corresponding dicarboxylic acid.

-

Reduction: Can be reduced to an alcohol.

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Can react with phosphorus ylides to form alkenes.[6]

-

Aldol and Knoevenagel Condensations: Can participate in carbon-carbon bond-forming reactions.

The carboxylic acid group can undergo reactions typical of this functionality, such as:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[7]

-

Amide Formation: Can be converted to amides via activation (e.g., to an acyl chloride) followed by reaction with an amine.

-

Salt Formation: Reacts with bases to form carboxylate salts.

The presence of both groups allows for selective transformations by choosing appropriate reagents and reaction conditions. For instance, the aldehyde can be selectively protected before carrying out reactions on the carboxylic acid, and vice versa.

Representative Synthesis

While a specific, high-yield synthesis for this compound was not found in the initial search, a general approach can be inferred from the synthesis of related compounds. A plausible synthetic route would involve the oxidation of the corresponding 4-formyl-2-methylbenzyl alcohol or the selective formylation of 2-methylbenzoic acid.

A general procedure for the oxidation of an aldehyde to a carboxylic acid is as follows:

Protocol: Oxidation of an Aromatic Aldehyde

-

Dissolution: Dissolve the starting aldehyde in a suitable solvent such as a mixture of t-butanol and water.

-

Addition of Oxidant: Add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), dropwise to the stirred solution. The choice of oxidant is crucial to avoid over-oxidation or side reactions. For instance, sodium chlorite in the presence of a chlorine scavenger like 2-methyl-2-butene is a mild and effective system.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any excess oxidant. For KMnO₄, this can be done by adding a saturated solution of sodium bisulfite. For NaClO₂, the reaction is typically acidic and can be neutralized.

-

Extraction: Extract the product into an organic solvent like ethyl acetate after adjusting the pH of the aqueous layer to be acidic.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not obtained, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Aldehyde Proton (-CHO): A singlet is anticipated between 9-10 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (7-8.5 ppm). The specific splitting pattern will depend on the coupling constants between them.

-

Methyl Protons (-CH₃): A singlet for the methyl group is expected around 2.5 ppm.

¹³C NMR:

-

Carboxylic Carbonyl Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[8]

-

Aldehyde Carbonyl Carbon (-CHO): A signal is anticipated in the downfield region, typically above 190 ppm.[8]

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the range of 120-150 ppm. The carbon attached to the carboxylic acid group and the formyl group will be the most deshielded.

-

Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the upfield region, around 20-25 ppm.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[9]

-

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch will show two weak bands around 2850 and 2750 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Aldehyde): Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹. The aldehyde C=O stretch will be at a slightly higher frequency, typically in the range of 1700-1740 cm⁻¹. Conjugation with the aromatic ring will shift these absorptions to lower wavenumbers.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O Stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ region.

Protocol: FTIR Sample Preparation and Analysis (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

If inhaled, move to fresh air.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H8O3 | CID 20774871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Formylbenzoic acid CAS#: 619-66-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Safe Handling of 4-Formyl-2-methylbenzoic Acid

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Formyl-2-methylbenzoic acid (CAS No. 503470-23-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Compound Profile and Hazard Identification

This compound is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. This unique structure makes it a valuable intermediate in organic synthesis, but also necessitates a thorough understanding of its potential hazards.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| Appearance | Solid (powder) | Fisher Scientific[2] |

| CAS Number | 503470-23-3 | PubChem[1] |

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards associated with this compound. This compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[1][3][4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][4]

The corresponding GHS pictogram is a single exclamation mark, indicating a warning.[3]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before commencing any work with this compound. The following workflow provides a self-validating system to ensure all safety aspects are considered.

Caption: Risk assessment and mitigation workflow for this compound.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the first line of defense against exposure. The rationale for each piece of equipment is detailed below.

-

Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to protect the eyes from splashes or airborne particles of the solid compound.[5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.[6]

-

Protective Clothing: A flame-resistant lab coat should be worn to protect against skin contact.[5] Ensure clothing provides full coverage of the arms.

-

Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the integrity of the compound.

Handling

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[3][7]

-

Avoiding Dust Formation: Care should be taken to avoid the formation of dust when transferring the solid.[2]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound.[3][9]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2][10]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Segregation: Store away from incompatible materials.

-

Security: For larger quantities, it is advisable to store the compound in a locked cabinet or area.[3]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial. All laboratory personnel should be familiar with the location and operation of safety showers and eyewash stations.

First Aid Measures

The following first aid measures are recommended in case of exposure:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[3]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][3]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]

Spill Response

A structured approach to spill cleanup is essential to prevent the spread of contamination and ensure the safety of personnel.

Caption: Step-by-step spill response workflow.

Spill Cleanup Protocol:

-

Evacuate and Notify: For large spills, evacuate the immediate area and notify your supervisor and the institutional safety officer.

-

Personal Protection: Before attempting to clean up a minor spill, don the appropriate PPE, including respiratory protection.

-

Containment: Prevent the spread of the solid material.

-

Cleanup: Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2][6] Avoid generating dust during this process.[9]

-

Decontamination: Once the bulk of the material has been removed, decontaminate the area with a suitable solvent and then wash with soap and water.

-

Disposal: Dispose of the container with the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[3]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[3] Do not dispose of this material down the drain or in the regular trash. Follow all institutional and regulatory guidelines for chemical waste disposal.

Conclusion

This compound is a valuable chemical intermediate, and its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of risk assessment, proper PPE use, safe handling, and emergency preparedness into all laboratory workflows, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to support a strong safety culture in the pursuit of scientific advancement.

References

- 1. This compound | C9H8O3 | CID 20774871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.dk [fishersci.dk]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemical-label.com [chemical-label.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. dcfinechemicals.com [dcfinechemicals.com]

Introduction: The Significance of 4-Formyl-2-methylbenzoic Acid

An In-Depth Technical Guide to the Theoretical Investigation of 4-Formyl-2-methylbenzoic Acid

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound. Designed for researchers, chemists, and drug development professionals, this document outlines the core computational methodologies required to elucidate the structural, electronic, and reactive properties of this molecule. While direct theoretical studies on this specific compound are limited, this guide synthesizes established computational protocols applied to analogous substituted benzoic acids, offering a robust roadmap for future research.

This compound (C₉H₈O₃) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a formyl group, and a methyl group on the benzene ring, presents a unique combination of functionalities that are of significant interest in medicinal chemistry and materials science. Substituted benzoic acids are pivotal building blocks for novel therapeutic agents and functional materials.[2] The interplay of the electron-withdrawing formyl and carboxylic acid groups with the electron-donating methyl group is expected to result in interesting electronic and chemical properties, making a thorough theoretical investigation essential for unlocking its full potential.

This guide will detail the application of Density Functional Theory (DFT), a powerful quantum chemical method, to predict the molecular properties of this compound.[3][4] We will explore its optimized geometry, vibrational spectra, electronic structure through frontier molecular orbital analysis, and reactivity via molecular electrostatic potential mapping.

Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The following workflow is proposed, leveraging methodologies that have proven effective for similar aromatic systems.[5][6]

Software and Theoretical Level